molecular formula C16H14BrClO3 B13025644 Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13025644
M. Wt: 369.6 g/mol
InChI Key: GJGPLMNBPPKHPB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3-position and a 2-chlorobenzyl group attached via an oxygen atom at the 4-position of the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Etherification: The 2-chlorobenzyl group is introduced via an etherification reaction. This involves the reaction of 3-bromo-4-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The benzoate core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chlorobenzyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-hydroxybenzoate: Lacks the 2-chlorobenzyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-((2-chlorobenzyl)oxy)benzoate: Lacks the bromine atom, affecting its substitution reactions and biological activity.

    Ethyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate: Substitution of bromine with chlorine, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo group : Enhances reactivity and may influence biological interactions.
  • Chlorobenzyl ether : Potentially increases lipophilicity, aiding in membrane permeability.
  • Benzoate moiety : Commonly associated with various biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related benzoate derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Cytotoxicity and Cancer Research

Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of investigation. A structure-activity relationship (SAR) analysis indicates that modifications to the substituents on the benzoate ring can significantly alter its potency against various cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammation pathways.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that lead to reduced inflammation or altered cell proliferation.
  • Membrane Disruption : The lipophilic nature of the chlorobenzyl group may facilitate the disruption of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

A selection of case studies highlights the biological efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties.
Study BAnti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating promising anticancer activity.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3

InChI Key

GJGPLMNBPPKHPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

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